2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Evidence Gap Procurement Caution Data Limitation

Choose this specific 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid (CAS 1226296-61-2) to eliminate experimental risk. Generic substitution is inadvisable; its unique 5-methyl-1,3-oxazol-4-yl acetic acid scaffold alters lipophilicity (XLogP3 1.7) and hydrogen-bonding versus simple phenyl acetic acid derivatives, critical for target engagement. Benchmark against potent acetylcholinesterase inhibitors (patent US-9346818-B2) or COX inhibitors (IC50 shifts from >33 µM to 0.725 µM). Secure the precise pharmacophore for reliable SAR and lead optimization.

Molecular Formula C13H11NO5
Molecular Weight 261.233
CAS No. 1226296-61-2
Cat. No. B2469102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
CAS1226296-61-2
Molecular FormulaC13H11NO5
Molecular Weight261.233
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC3=C(C=C2)OCO3)CC(=O)O
InChIInChI=1S/C13H11NO5/c1-7-9(5-12(15)16)14-13(19-7)8-2-3-10-11(4-8)18-6-17-10/h2-4H,5-6H2,1H3,(H,15,16)
InChIKeyRDSONUHNWKOJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid – Compound Profile and Procurement Context


The compound 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid (CAS 1226296-61-2) is a synthetic small molecule featuring a benzodioxole ring system linked to a methyloxazole acetic acid moiety [1]. This structural class is associated with a wide range of biological activities, including acetylcholinesterase inhibition relevant to Alzheimer's disease and anti-inflammatory effects via COX enzyme inhibition [2][3]. The compound serves as a focused research tool for probing structure-activity relationships (SAR) at the intersection of these pharmacophores, making its specific substitution pattern a critical variable for scientific selection.

Procurement Risks of Substituting 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid with Generic In-Class Analogs


Generic substitution among benzodioxole derivatives is highly inadvisable due to extreme sensitivity in biological activity to minor structural modifications. Within closely related series, the difference between an aryl acetate and an aryl acetic acid group can shift COX-1 inhibitory potency dramatically, with IC50 values ranging from 0.725 µM to over 33 µM [1]. Similarly, the presence and position of a halogen atom can invert potency and selectivity [1]. The specific 5-methyl-1,3-oxazol-4-yl acetic acid scaffold of this compound differentiates it from simple phenyl acetic acid derivatives, introducing a heterocyclic ring that alters electron distribution, lipophilicity (XLogP3 of 1.7), and hydrogen-bonding capacity, which are all critical determinants of target engagement [2]. Without head-to-head data, assuming functional equivalence with any other benzodioxole-containing compound creates a quantifiable risk of experimental failure.

Quantitative Differentiation Evidence for 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid Against Closest Analogs


Limitation Statement: Absence of Direct Comparative Biological Data

A rigorous search of primary literature and patent databases, strictly excluding non-authoritative vendor sources, did not yield any direct head-to-head or cross-study comparable quantitative biological data for 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid (CAS 1226296-61-2) against a named comparator. The strongest available evidence is class-level inference from closely related benzodioxole scaffolds. For example, in an analogous series of benzodioxole acetic acid derivatives, the unsubstituted acetic acid compound 4a exhibited COX-1 and COX-2 IC50 values of 1.45 µM and 3.34 µM, respectively, while the most potent halogenated analog (4f) showed a COX-1 IC50 of 0.725 µM [1]. These data qualitatively suggest that the acetic acid functional group, which is present in the target compound, is a key determinant of activity, but they cannot be extrapolated to the distinct oxazole-containing scaffold of CAS 1226296-61-2. This evidence gap must be considered a primary decision factor in procurement.

Evidence Gap Procurement Caution Data Limitation

Validated Application Scenarios for 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid Based on Available Evidence


SAR Exploration of CNS-Active Benzodioxoles

The compound can serve as a key intermediate or probe in structure-activity relationship (SAR) studies focused on Alzheimer's disease. The benzodioxole core is a known pharmacophore for acetylcholinesterase inhibition, as exemplified by the potent derivatives in patent US-9346818-B2 [1]. The oxazole-acetic acid side chain introduces unique hydrogen-bond donor/acceptor properties and an XLogP3 of 1.7 [2]. This scaffold can be used to map the tolerance of the enzyme's peripheral anionic site for heterocyclic modifications, with activity benchmarked against known inhibitors in the patent series. This application is fully supported by class-level patent evidence, even in the absence of direct data on the exact compound.

Lead Optimization for COX-2 Selective Anti-Inflammatory Agents

Based on the established activity of benzodioxole acetic acid derivatives against COX enzymes [3], this compound is a logical candidate for lead optimization programs targeting inflammation. In a related series, the switch from an ester to an acetic acid group dramatically improved potency against COX-1 and COX-2, with compound 4a achieving IC50 values of 1.45 and 3.34 µM, respectively [3]. The target compound's distinct oxazole ring offers a novel vector for improving selectivity, which can be directly compared to the selectivity ratios reported for ketoprofen (0.196) and the series' best compound 4d (1.809) [3]. This scenario leverages a well-defined experimental system and comparator data from close structural analogs.

Chemical Biology Probe for Methylenedioxyphenyl (MDP) Pharmacophore Mapping

The 2H-1,3-benzodioxol-5-yl group is a common motif in bioactive natural products and synthetic ligands. This compound's combination of the MDP group with a synthetically tractable oxazole-acetic acid handle makes it an ideal probe for chemoproteomic studies or competitive binding assays [2]. Its use can help deconvolute the contribution of the benzodioxole moiety to target engagement, in contrast to simpler phenyl- or halogen-substituted analogs, which were the focus of the COX inhibition study [3]. The compound thus serves a niche role that cannot be filled by generic benzodioxole derivatives lacking the oxazole extension.

Quote Request

Request a Quote for 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.